“(5-Bromo-2-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 190656-34-9. It has a molecular weight of 204.04. The compound can be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C.
Molecular Structure Analysis
The linear formula of “(5-Bromo-2-fluorophenyl)methanamine” is C7H7BrFN. The Inchi Code is 1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2.
Physical And Chemical Properties Analysis
“(5-Bromo-2-fluorophenyl)methanamine” can exist in various physical forms such as liquid, solid, semi-solid, or lump. It should be stored at normal shipping temperatures.
Chemical Reactions Analysis
Suzuki Cross-Coupling Reactions: Employed in the synthesis of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, indicating the reactivity of the bromine substituent towards palladium-catalyzed coupling with boronic acids [].
Condensation Reactions: Reacts with aldehydes to form hydrazones, subsequently utilized in synthesizing 1,3,4-oxadiazoline derivatives with potential antibacterial activities [, ].
Applications
Antibacterial Agents: Utilized in synthesizing 2-aryl-3-N-propanoyl-5-(2-bromo-4-fluorophenyl)1,3,4-oxadiazoline derivatives, which exhibit potential antibacterial activity [].
Pharmaceutical Intermediates: Serves as a key intermediate in the multistep synthesis of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, a precursor to the antidiabetic drug, rosiglitazone [].
Melanocortin 4 Receptor Antagonists: Plays a role in developing small molecule MC4R antagonists, such as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), which has shown potential in reducing tumor-induced weight loss in mice [].
Compound Description: This compound is a carbamate derivative containing a tert-butyl group, a tert-butoxy(oxo)methyl group, and a 5-bromo-2-fluorophenyl group. The paper primarily focuses on the determination of its crystal structure using X-ray diffraction. []
Relevance: This compound shares the core structure of (5-bromo-2-fluorophenyl)methanamine with an additional carbamate functionality. The carbamate moiety replaces the amine hydrogen atoms in (5-bromo-2-fluorophenyl)methanamine. []
Compound Description: This compound is a pyrazoline derivative incorporating a 5-bromo-2-thienyl group, a 4-fluorophenyl group, and a phenyl group. The research highlights its synthesis, spectral characterization, and X-ray crystallographic analysis, focusing on its molecular structure and conformation. []
Compound Description: This benzofuran derivative contains a 5-bromo substituent, a 2-fluorophenyl group, and a methylsulfinyl group at positions 5, 2, and 3, respectively. The study investigates its crystal structure, highlighting intermolecular interactions. []
5-Bromosalicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes
Compound Description: This research investigates a series of rare earth metal complexes formed with a Schiff base ligand. The Schiff base ligand is synthesized through the condensation of 5-bromosalicylaldehyde and furan-2-yl-methanamine. []
Relevance: This series of complexes contains the furan-2-yl-methanamine moiety, which is structurally similar to the (5-bromo-2-fluorophenyl)methanamine. Both share a methanamine group, but the former has a furan ring while the latter has a 5-bromo-2-fluorophenyl group. []
Compound Description: This compound, a thiophene derivative, is a key intermediate in synthesizing the drug caglietate, used to treat type 2 diabetes. It features a 4-fluorophenyl group at the 2-position and a (5-bromo-2-methylphenyl)methyl group at the 5-position of the thiophene ring. []
Relevance: This compound shares a similar halogen-substituted benzene ring with (5-bromo-2-fluorophenyl)methanamine. Both have bromine at the 5-position, but the former has a methyl group at the 2-position, whereas the latter has a fluorine atom. Additionally, the methanamine group in (5-bromo-2-fluorophenyl)methanamine is replaced by a thiophene ring with an additional phenyl substituent in this related compound. []
Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active molecules. Its structure consists of a 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one core with a 4-bromo-2-fluorophenyl group attached to the nitrogen atom at position 1. []
Compound Description: ML00253764, a non-peptidic antagonist of the melanocortin 4 receptor (MC4R), has shown efficacy in reducing tumor-induced weight loss in a mouse model. Its structure includes a central imidazole ring connected to a 3-fluorophenyl group, further linked to a 2-(5-bromo-2-methoxyphenyl)ethyl moiety. []
Compound Description: This benzofuran derivative features a bromine atom at the 5-position, a 3-fluorophenyl group at the 2-position, and a methylsulfinyl group at the 3-position. The research focuses on its crystal structure analysis, highlighting weak intermolecular interactions. []
Compound Description: This study focuses on the crystal structure of this benzofuran derivative. It highlights a 5-bromo group, a 4-fluorophenyl group at the 2-position, and a methylsulfinyl group at the 3-position. []
Compound Description: This research investigates the crystal structure of this benzofuran derivative, which includes a 5-bromo substituent, a 4-fluorophenyl group at the 2-position, and a phenylsulfinyl group at the 3-position. []
Relevance: Similar to (5-bromo-2-fluorophenyl)methanamine, this compound contains a halogenated benzene ring, but the fluorine atom occupies the 4-position instead of the 2-position. The methanamine group in (5-bromo-2-fluorophenyl)methanamine is replaced by a benzofuran scaffold with a phenylsulfinyl group in this related compound. []
Compound Description: This compound, a benzofuran derivative, is structurally characterized by a 5-bromo group, a 4-fluorophenyl group at the 2-position, a methyl group at the 7-position, and a methylsulfinyl group at the 3-position. The study focuses on its crystal structure analysis, highlighting halogen bonding interactions. []
Relevance: Sharing a similar halogen-substituted benzene ring with (5-bromo-2-fluorophenyl)methanamine, this compound differs in the fluorine atom's position, which is located at the 4-position instead of the 2-position. Moreover, it lacks the methanamine group present in (5-bromo-2-fluorophenyl)methanamine and incorporates a benzofuran ring system with methyl and methylsulfinyl substituents. []
Compound Description: This compound is a pyrazole derivative featuring a 4-bromo-2-fluorophenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a benzenesulfonate group at the 5-position. The study focuses on its crystal structure, highlighting the intra- and intermolecular interactions. []
Compound Description: This research focuses on synthesizing and characterizing a series of alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. These derivatives exhibit potential anti-inflammatory activity by selectively inhibiting COX-1 over COX-2, as revealed through molecular docking studies. []
Compound Description: This research investigates a 1,2,4-triazolo[4,3-a][1,4]benzodiazepine derivative with a 2-bromo-5-methoxyphenyl group at the 1-position, a chlorine atom at the 8-position, and a 2-fluorophenyl group at the 6-position. The study focuses on its crystal structure analysis, highlighting intermolecular interactions. []
Relevance: Although this compound and (5-bromo-2-fluorophenyl)methanamine both have a halogen-substituted benzene ring, the substituent positions differ. This related compound has bromine and methoxy groups at the 2- and 5-positions, respectively, while (5-bromo-2-fluorophenyl)methanamine has bromine and fluorine at the 5- and 2-positions. Moreover, it lacks the methanamine group present in (5-bromo-2-fluorophenyl)methanamine and instead incorporates a 1,2,4-triazolo[4,3-a][1,4]benzodiazepine scaffold. []
Compound Description: This research reports the synthesis and biological evaluation of a novel series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives. These compounds exhibit potent antioxidant activity, determined through DPPH and ABTS assays, and moderate to low antibacterial activity against various bacterial strains. []
Relevance: These dihydrothiazole derivatives, while not directly containing the (5-bromo-2-fluorophenyl)methanamine structure, feature a similar halogenated benzene ring. Both have a fluorine substituent at the 2-position, but these derivatives lack the bromine substituent and methanamine group present in (5-bromo-2-fluorophenyl)methanamine. They instead incorporate a 2,3-dihydrothiazole ring and a cyclopropyl group in their structure. []
Compound Description: This research centers on the crystal structure analysis of a benzofuran derivative characterized by a 5-bromo group, an ethylsulfinyl group at the 3-position, and a 4-fluorophenyl group at the 2-position. []
Compound Description: This study focuses on the crystal structure analysis of a benzofuran derivative. It highlights a 5-bromo group, an ethylsulfinyl group at the 3-position, a 4-fluorophenyl group at the 2-position, and an additional methyl group at the 7-position. []
Relevance: This compound, similar to (5-bromo-2-fluorophenyl)methanamine, features a halogen-substituted benzene ring, but the fluorine atom occupies the 4-position instead of the 2-position. Moreover, it lacks the methanamine group found in (5-bromo-2-fluorophenyl)methanamine and incorporates a benzofuran structure with ethylsulfinyl and methyl substituents. []
(2-Fluorophenyl)(2-halophenyl)methanones
Compound Description: These compounds serve as versatile intermediates in synthesizing acridin-9(10H)-ones. Their structure consists of a benzophenone core, with a fluorine atom at the 2-position of one phenyl ring and a halogen atom (bromine or chlorine) at the 2-position of the other. []
Compound Description: This research investigates the crystal structure of a novel adamantane-based compound, 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. The study focuses on the intermolecular interactions, including C—H⋯π, N—H⋯S, and C—H⋯S interactions, that contribute to the formation and stabilization of organic chains within the crystal structure. []
Compound Description: This study investigates the synthesis, crystal structure, and antitumor activity of 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine. The compound exhibits good antitumor activity against the Hela cell line, with an IC50 of 0.122 μmol/mL. []
2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene
Compound Description: These compounds are two structurally related thiochromene derivatives, differing only in the substituent at the 7-position of the thiochromene ring (ethoxy in the first compound and methoxy in the second). Both compounds feature a 2-bromo-5-fluorophenyl group at the 2-position and a nitro group at the 3-position of the thiochromene ring. The research describes their synthesis and analyzes their crystal structures, highlighting the role of hydrogen bonds and π–π stacking interactions in their packing. []
Compound Description: This study delves into the crystal structure of a benzofuran derivative, 5-bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran. The compound is characterized by a 5-bromo group, a 4-fluorophenylsulfonyl group at the 3-position, and methyl groups at both the 2- and 7-positions of the benzofuran ring system. The research highlights the significance of C—H⋯O hydrogen bonds in linking molecules into chains along the [] direction and the presence of slipped π–π interactions between benzene and furan rings of adjacent molecules within the crystal structure. []
Compound Description: The research investigates the crystal structure of a benzofuran derivative featuring a 5-bromo substituent, a 3-fluorophenylsulfinyl group at the 3-position, and a methyl group at the 2-position. It highlights weak C—H⋯O hydrogen bonds, a Br⋯O contact, and slipped π–π interactions contributing to the crystal packing. Additionally, the study notes disorder in the fluorine atom's position within the 3-fluorophenyl ring. []
Relevance: This compound shares a halogen-substituted benzene ring with (5-bromo-2-fluorophenyl)methanamine, but the fluorine atom occupies the 3-position instead of the 2-position. Moreover, it lacks the methanamine group found in (5-bromo-2-fluorophenyl)methanamine and incorporates a benzofuran structure with 3-fluorophenylsulfinyl and methyl substituents. []
Compound Description: This study focuses on the crystal structure of this benzofuran derivative, which includes a 5-bromo substituent, a 4-fluorophenylsulfinyl group at the 3-position, and a phenyl group at the 2-position. The research highlights the dihedral angles between the benzofuran ring and the pendant phenyl rings and the presence of C—H⋯O and C—H⋯π interactions in the crystal packing. []
Compound Description: This study investigates the crystal structure of a benzofuran derivative, 5-bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. This compound is characterized by a 5-bromo group, a 4-fluorophenylsulfinyl group at the 3-position, and a methyl group at the 2-position of the benzofuran ring. The research highlights the presence of Br⋯Br contacts and weak intermolecular C—S⋯π and C—F⋯π interactions contributing to the stability of the crystal structure. []
Relevance: This compound and (5-bromo-2-fluorophenyl)methanamine both feature a halogenated benzene ring, but the fluorine atom is situated at the 4-position instead of the 2-position found in (5-bromo-2-fluorophenyl)methanamine. Additionally, it lacks the methanamine group and incorporates a benzofuran structure with methyl and 4-fluorophenylsulfinyl substituents. []
Compound Description: HEC72702 is a novel dihydropyrimidine-based hepatitis B virus (HBV) capsid inhibitor with improved pharmacokinetic properties compared to its predecessor, GLS4. It features a 2-bromo-4-fluorophenyl group attached to a dihydropyrimidine ring, further substituted with various groups, including a thiazole ring, a morpholine ring, and a propanoic acid moiety. []
Compound Description: This study focuses on the crystal structure analysis of 5-bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, a benzofuran derivative. The compound is characterized by a 5-bromo group, a 4-fluorophenylsulfonyl group at the 3-position, and a methyl group at the 2-position of the benzofuran ring. The research highlights the presence of weak non-classical intermolecular C—H⋯O hydrogen bonds and an aromatic π–π interaction between benzene rings of neighboring molecules within the crystal structure. []
Compound Description: This organic compound, synthesized using the Claisen-Schmidth condensation method, is notable for its nonlinear optical (NLO) properties. Its structure consists of a propenone chain connecting a 2-bromo-4,5-dimethoxyphenyl group and a 3-bromo-4-fluorophenyl group. []
Compound Description: NLX-204 is a novel compound designed as a “biased agonist” of serotonin 5-HT1A receptors. This compound selectively stimulates ERK1/2 phosphorylation, demonstrating robust antidepressant-like activity in preclinical studies. []
5-(4-Chlorophenyl)-2-fluoropyridine, 2-fluoro-5-(4-fluorophenyl)pyridine, 4-(2-fluoropyridin-5-yl)phenol, 5-(2,3-dichlorophenyl)-2-fluoropyridine, and 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine
Compound Description: This research investigates the electronic structure, spectroscopic properties, and optical properties of five benzo derivatives of pyridine using density functional theory (DFT) calculations. These compounds all share a 2-fluoropyridine core, with various substituents at the 5-position. The study explores their potential applications in optoelectronics based on their electronic and optical properties. []
Relevance: These pyridine derivatives, although structurally distinct from (5-bromo-2-fluorophenyl)methanamine, share a common feature of a halogenated aromatic ring. While (5-bromo-2-fluorophenyl)methanamine has a benzene ring with bromine and fluorine substituents, these compounds have a pyridine ring with a fluorine substituent at the 2-position. Additionally, various substituents are present at the 5-position of the pyridine ring in these compounds, including halogenated phenyl rings and a phenol group, whereas (5-bromo-2-fluorophenyl)methanamine has a methanamine group attached to the benzene ring. []
Compound Description: This research focuses on the development and characterization of a new salt form of 3-bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide, specifically its fumarate salt. The study highlights the potential therapeutic application of this salt form for treating gastrointestinal disorders. []
Relevance: Although structurally different from (5-bromo-2-fluorophenyl)methanamine, this compound shares a halogenated benzene ring motif. Both contain a fluorine atom on the benzene ring, but their positions differ. This compound has fluorine at the 4-position, while (5-bromo-2-fluorophenyl)methanamine has it at the 2-position. Furthermore, this compound has a bromine at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring, along with a complex substituent attached to the nitrogen atom of the benzamide group. In contrast, (5-bromo-2-fluorophenyl)methanamine has bromine at the 5-position and a methanamine group attached to the benzene ring. []
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and Methyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate
Compound Description: This research presents a simplified synthetic route for ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative. Both compounds exhibit anticancer activity against the HCT 116 cell line, with the methyl derivative showing higher potency. []
Relevance: These benzofuran derivatives, while not directly comparable to (5-bromo-2-fluorophenyl)methanamine, share a halogen-substituted aromatic motif. Both feature a fluorine atom on the aromatic ring, although at different positions. These derivatives have fluorine at the 4-position of the phenyl ring attached to the benzofuran core, whereas (5-bromo-2-fluorophenyl)methanamine has it at the 2-position of the benzene ring. Additionally, these derivatives lack the bromine substituent and methanamine group present in (5-bromo-2-fluorophenyl)methanamine, and instead, they incorporate a benzofuran scaffold with hydroxyl, nitro, and carboxylate groups. []
Compound Description: A-278637 is a dihydropyridine-based ATP-sensitive potassium (KATP) channel opener. This compound demonstrates efficacy in suppressing urinary bladder contractions and exhibits greater bladder selectivity compared to other KCOs and the calcium channel blocker nifedipine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.